B1194911 ABT-767

ABT-767

Cat. No. B1194911
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

Scientific Research Applications

Pharmacokinetics in Cancer Treatment

ABT-767, a potent and orally bioavailable inhibitor of poly (ADP-ribose) polymerase enzyme, has significant implications in cancer treatment. Research has developed a population pharmacokinetic model for ABT-767, especially focusing on its use in patients with BRCA1 or BRCA2 mutations and advanced solid tumors, including high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. This model is pivotal for understanding the drug's behavior in the human body and optimizing its therapeutic use in cancer treatment (Mittapalli et al., 2017).

Efficacy in Solid Tumors with Genetic Mutations

Another study highlights ABT-767's role as a potent oral inhibitor of PARP-1 and -2, primarily in malignancies with defects in homologous repair. This study aimed to determine the safety and pharmacokinetics (PK) of ABT-767 in patients with high-grade serous ovarian cancer, fallopian tube, or primary peritoneal cancer, or with BRCA1 or BRCA2 germ line mutation associated solid tumors. The findings provide insights into the drug's efficacy against specific genetic backgrounds in cancer (de Jonge et al., 2014).

Impact on Pharmacokinetics of Other Drugs

ABT-767 has also been studied for its effects on the pharmacokinetics of other drugs. For instance, its interaction with ethinyl estradiol and levonorgestrel in healthy female volunteers was assessed, providing valuable information on how ABT-767 might affect the metabolism of other medications in the body (Wong et al., 1998).

Therapeutic Response and Biomarkers

The therapeutic response and biomarkers in relation to ABT-767 have been a focus of research. A phase 1 study examined its safety, PK, and efficacy in patients with advanced solid tumors and BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. This research is crucial for understanding the drug's effectiveness and identifying potential biomarkers that predict the response to ABT-767 (van der Biessen et al., 2018).

properties

Product Name

ABT-767

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT767;  ABT 767;  ABT-767

Origin of Product

United States

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